molecular formula C19H18Cl2N2O3 B6912552 N-[(3,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide

N-[(3,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide

Cat. No.: B6912552
M. Wt: 393.3 g/mol
InChI Key: HYSSNQZTUPEYDE-UHFFFAOYSA-N
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Description

N-[(3,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a hydroxyethyl group, and an indole moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O3/c20-15-6-5-12(9-16(15)21)11-23(7-8-24)18(25)10-14-13-3-1-2-4-17(13)22-19(14)26/h1-6,9,14,24H,7-8,10-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSSNQZTUPEYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)N(CCO)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a dichlorobenzene derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the intermediate compound.

    Final Coupling Reaction: The final step involves coupling the indole derivative with the dichlorophenyl and hydroxyethyl groups under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the indole moiety can be reduced to form a hydroxyl group.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[(3,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide: can be compared with other indole derivatives and compounds containing dichlorophenyl and hydroxyethyl groups.

    Examples: Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety; Chlorpheniramine, an antihistamine with a dichlorophenyl group.

Uniqueness

  • The combination of the dichlorophenyl, hydroxyethyl, and indole groups in this compound provides a unique structural framework that may result in distinct chemical and biological properties compared to similar compounds.

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